5-(1H-tetrazol-1-yl)isophthalic acid

Catalog No.
S887097
CAS No.
207730-78-7
M.F
C9H6N4O4
M. Wt
234.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(1H-tetrazol-1-yl)isophthalic acid

CAS Number

207730-78-7

Product Name

5-(1H-tetrazol-1-yl)isophthalic acid

IUPAC Name

5-(tetrazol-1-yl)benzene-1,3-dicarboxylic acid

Molecular Formula

C9H6N4O4

Molecular Weight

234.17 g/mol

InChI

InChI=1S/C9H6N4O4/c14-8(15)5-1-6(9(16)17)3-7(2-5)13-4-10-11-12-13/h1-4H,(H,14,15)(H,16,17)

InChI Key

LTXHNRONGYGYOW-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(=O)O)N2C=NN=N2)C(=O)O

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)N2C=NN=N2)C(=O)O

Chemical Structure and Properties

-(1H-tetrazol-1-yl)isophthalic acid is a molecule composed of aromatic and heterocyclic rings. The aromatic ring structure is an isophthalic acid group, while the heterocyclic ring is a tetrazole. PubChem

Scientific research has explored the potential applications of this molecule due to the presence of these functional groups.

Potential Research Applications

  • Metal-Organic Frameworks (MOFs): Isophthalic acid is a common linker molecule in MOFs, which are porous materials with potential applications in gas storage and separation. ScienceDirect: The tetrazole group can also be used to design functional MOFs. Research suggests that 5-(1H-tetrazol-1-yl)isophthalic acid could be a candidate for exploring novel MOF structures.
  • Pharmaceutical Chemistry: Tetrazole rings are found in various pharmaceuticals due to their diverse biological properties. European Journal of Medicinal Chemistry Research into similar tetrazole-containing molecules suggests that 5-(1H-tetrazol-1-yl)isophthalic acid could be a starting point for discovering new drug candidates.

5-(1H-tetrazol-1-yl)isophthalic acid is a chemical compound with the molecular formula C9H6N4O4C_9H_6N_4O_4 and an average mass of 234.168 Da. It features a unique structure that includes both tetrazole and isophthalic acid functionalities, which contribute to its diverse chemical properties and potential applications in materials science and coordination chemistry. The compound is characterized by its ability to form stable coordination complexes with various metal ions, making it a valuable ligand in the synthesis of metal-organic frameworks.

, particularly in the formation of coordination polymers. It exhibits a tendency to form three-dimensional structures containing butterfly-shaped tetranuclear clusters as secondary building units. These clusters are interconnected through the tetrazolate groups, resulting in complex architectures. The primary target of these reactions includes transition metal ions such as zinc, cadmium, and manganese, which interact with the compound to create stable coordination complexes .

5-(1H-tetrazol-1-yl)isophthalic acid demonstrates significant biological activity due to its interactions with metal ions. It has been shown to influence cellular processes by modulating cell signaling pathways and gene expression related to metal ion homeostasis and oxidative stress response. The compound's ability to form stable complexes with various enzymes and proteins suggests potential applications in biochemical research and therapeutic contexts .

The synthesis of 5-(1H-tetrazol-1-yl)isophthalic acid can be achieved through several methods:

  • Hydrothermal Synthesis: Involves the reaction of isophthalic acid with tetrazole derivatives under controlled temperature and pressure conditions.
  • Solvothermal Methods: Utilizes solvents to facilitate the reaction at elevated temperatures, enhancing product yield and purity.
  • Self-Assembly Techniques: Employs the self-assembly of ligands with metal ions to create coordination polymers that incorporate the compound as a key building block .

The unique properties of 5-(1H-tetrazol-1-yl)isophthalic acid make it suitable for various applications:

  • Materials Science: Used in the synthesis of metal-organic frameworks (MOFs) that exhibit luminescent and magnetic properties.
  • Catalysis: Acts as a ligand in catalytic systems, enhancing reaction rates and selectivity.
  • Biomedicine: Potential applications in drug delivery systems due to its ability to form stable complexes with therapeutic agents .

Interaction studies reveal that 5-(1H-tetrazol-1-yl)isophthalic acid forms strong coordination bonds with transition metals, influencing their electronic properties and reactivity. These interactions can lead to the formation of novel materials with tailored properties for specific applications, such as sensors or catalysts. The environmental factors such as pH and temperature significantly affect these interactions, impacting the stability and functionality of the resulting compounds .

Several compounds share structural or functional similarities with 5-(1H-tetrazol-1-yl)isophthalic acid:

Compound NameStructural FeaturesUnique Properties
5-(1H-tetrazol-5-yl)isophthalic acidContains tetrazole groupStronger coordination ability
Isophthalic acidLacks tetrazole functionalityMore common in polymer chemistry
2,6-Naphthalenedicarboxylic acidSimilar dicarboxylic structureDifferent coordination chemistry
4-Aminobenzoic acidContains amino groupDifferent reactivity profile

The uniqueness of 5-(1H-tetrazol-1-yl)isophthalic acid lies in its dual functionality as both an acidic ligand and a tetrazole moiety, which enhances its ability to form diverse coordination complexes compared to other similar compounds .

XLogP3

0.1

Dates

Modify: 2023-08-16

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